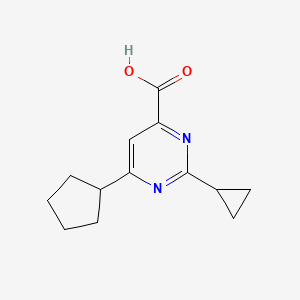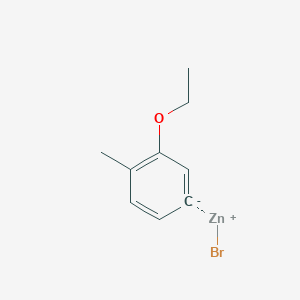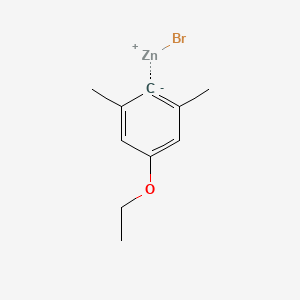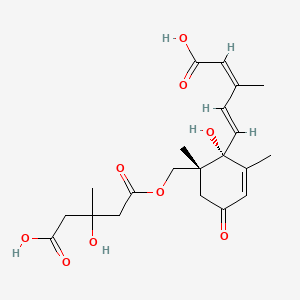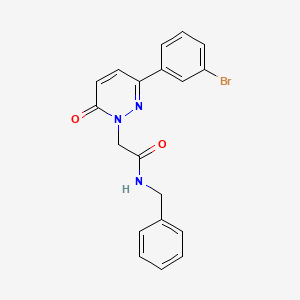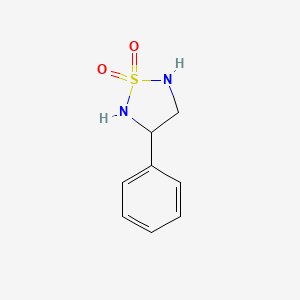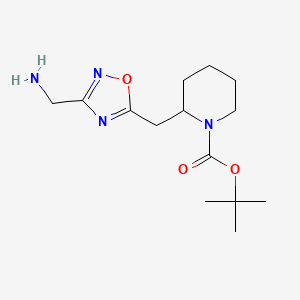
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of protecting groups to ensure selectivity
Chemical Reactions Analysis
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: This compound lacks the oxadiazole ring, which may result in different reactivity and biological activity.
Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate:
Properties
Molecular Formula |
C14H24N4O3 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-7-5-4-6-10(18)8-12-16-11(9-15)17-21-12/h10H,4-9,15H2,1-3H3 |
InChI Key |
HBMWKLWCMSLFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=NC(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


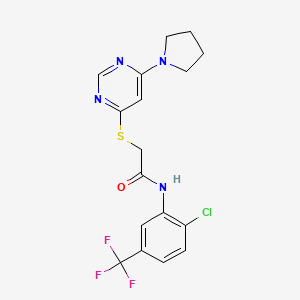
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)


![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
